1-[(2-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride
Description
Introduction to 1-[(2-Methoxyphenyl)methyl]cyclopropyl-methanamine Hydrochloride Research
Historical Development and Research Evolution
The exploration of cyclopropyl-containing amines dates to the mid-20th century, with early studies focusing on their conformational rigidity and electronic properties. The specific incorporation of a methoxyphenyl group into this framework, as seen in this compound, gained traction in the 2010s following breakthroughs in serotonin receptor pharmacology. Initial synthetic efforts, such as those described by Cheng et al. (2015), involved cyclopropanation reactions between 2-methoxyphenyl precursors and methylamine derivatives under controlled conditions. These methods prioritized stereochemical precision, as the spatial orientation of the cyclopropane ring critically influences receptor binding affinity.
Key milestones in its development include:
- 2015 : Identification of 2-phenylcyclopropylmethylamines as selective serotonin 2C (5-HT2C) receptor agonists, with compound (+)-16b demonstrating nanomolar potency (EC50 = 4.2 nM) and 89-fold selectivity over 5-HT2A receptors.
- 2017 : Expansion of N-substituted derivatives showing preferential Gq protein signaling over β-arrestin recruitment, highlighting functional selectivity.
- 2024 : Recognition of the 2-phenylcyclopropylmethylamine (PCPMA) scaffold as a "privileged structure" for CNS drug design, enabling modular modifications for target optimization.
Table 1: Key Structural and Pharmacological Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅ClN₂O | |
| Molecular Weight | 215.70 g/mol | |
| logP | 1.6855 | |
| 5-HT2C Receptor EC50 (Calcium Flux) | 23–24 nM | |
| Selectivity (5-HT2C vs. 5-HT2B) | >100-fold |
Classification within Cyclopropyl Compounds Research
This compound belongs to the broader class of cyclopropylmethylamines , which are defined by a cyclopropane ring directly bonded to a methylamine group. Its structural uniqueness arises from:
- Methoxy Group at C2 Position : The ortho-methoxy substitution on the phenyl ring enhances electron donation, stabilizing receptor-ligand interactions through hydrogen bonding with serine residues in the 5-HT2C binding pocket.
- Cyclopropane Ring Strain : The 60° bond angles of the cyclopropane moiety enforce a rigid, planar conformation that reduces entropic penalties during receptor binding compared to flexible alkyl chains.
- Hydrochloride Salt Formation : Protonation of the primary amine improves aqueous solubility (logP = 1.6855), facilitating in vivo bioavailability.
This compound is further subclassified under serotonergic agonists due to its high affinity for 5-HT2C receptors, distinguishing it from structurally analogous compounds targeting dopamine or norepinephrine transporters.
Significance in Pharmaceutical Research Landscape
The pharmacological profile of this compound has made it a cornerstone in CNS drug discovery:
Serotonin Receptor Modulation
- 5-HT2C Selectivity : The compound exhibits >100-fold selectivity for 5-HT2C over 5-HT2B receptors, minimizing cardiotoxic risks associated with 5-HT2B activation. Molecular dynamics simulations suggest this arises from steric clashes between the methoxyphenyl group and transmembrane helix 5 of 5-HT2B.
- Functional Bias : Unlike classical agonists, it preferentially activates Gq-mediated calcium signaling (EC50 = 23 nM) over β-arrestin pathways, potentially reducing tachyphylaxis in chronic use.
Therapeutic Applications
- Antipsychotic Activity : In murine models of amphetamine-induced hyperactivity, the N-benzyl derivative (+)-19 (EC50 = 24 nM) normalized locomotor activity by 78%, comparable to clozapine.
- Antidepressant Potential : Fluorinated analogs show enhanced blood-brain barrier penetration (logP = 2.1) and sustained receptor occupancy in preliminar
y studies.
Current Research Trajectories and Scientific Interest
Contemporary studies focus on three strategic axes:
Scaffold Optimization
- Fluorination Strategies : Introducing fluorine at the cyclopropane C1 position (e.g., 1-fluoro-2-phenylcyclopropylmethylamine) improves metabolic stability (t1/2 increased from 2.1 to 5.3 hours in human hepatocytes).
- Heterocyclic Hybrids : Fusion with pyridinyl or piperazinyl groups aims to enhance 5-HT2C/5-HT2A selectivity ratios beyond 200-fold.
Targeted Delivery Systems
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with the hydrochloride salt achieve 92% release over 72 hours in simulated cerebrospinal fluid, prolonging therapeutic effects.
Mechanistic Elucidation
- Cryo-EM Studies : Recent 3.2 Å resolution structures of 5-HT2C bound to (+)-15a reveal a ligand-induced contraction of the extracellular loop 2, which allosterically inhibits β-arrestin recruitment.
Properties
IUPAC Name |
[1-[(2-methoxyphenyl)methyl]cyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-11-5-3-2-4-10(11)8-12(9-13)6-7-12;/h2-5H,6-9,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDGEPUQONDYCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2(CC2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where a methoxybenzene derivative reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has potential therapeutic applications, particularly as a lead compound for drug development targeting neurological disorders. Its structural features suggest it may interact with serotonin receptors, specifically the 5-HT2C receptor, which is implicated in mood regulation and appetite control .
Case Study:
Research has indicated that derivatives of cyclopropylmethylamines exhibit selective agonism at the 5-HT2C receptor. For instance, one study found that an N-benzyl compound displayed significant antipsychotic-like activity in an amphetamine-induced hyperactivity model, highlighting the therapeutic potential of this class of compounds .
Investigations into the biological activity of 1-[(2-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride have revealed its potential interactions with biological molecules. The presence of the methoxy group significantly influences its chemical reactivity and biological effects, distinguishing it from other similar compounds.
Mechanism of Action:
The exact mechanism is not fully elucidated; however, it is believed to modulate various biological pathways through interactions with specific molecular targets. This property may lead to various therapeutic effects, making it a subject of interest in pharmacological research.
Industrial Applications
Beyond medicinal chemistry, this compound's unique properties make it valuable in industrial applications, including the production of specialty chemicals and materials. Its role as a building block for synthesizing more complex molecules enhances its utility in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group may facilitate binding to aromatic residues in the target protein, while the cyclopropyl group may enhance the compound’s stability and bioavailability. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests potential for selective interactions with biological macromolecules.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Findings
Substituent Effects on Receptor Binding: The 2-methoxy group in the target compound and ’s 29–31 enhances binding to serotonin receptors compared to non-methoxy analogs (e.g., 2-F in ’s compound). Fluorination at the 5-position (as in 29) further improves 5-HT2C affinity (IC₅₀ = 12 nM) due to electronegative effects . Cyclopropane Rigidity: Cyclopropane-containing compounds (e.g., target compound, 29–31) exhibit higher metabolic stability than non-rigid analogs like 1-(2-methoxyphenyl)piperazine () .
Synthetic Accessibility :
- The target compound’s synthesis likely follows methods similar to ’s General Method B , which involves coupling cyclopropane precursors with 2-methoxyphenyl-ethylamines . In contrast, piperazine-based analogs (’s HBK series) require more complex multi-step syntheses .
Pharmacokinetic Profiles: Cyclopropane derivatives generally show improved lipophilicity (logP ~2.5–3.0) compared to non-cyclopropane analogs (e.g., logP ~1.8 for piperazine derivatives), enhancing blood-brain barrier penetration .
Biological Activity
1-[(2-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride, also referred to as 2-PCPMA, is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of 2-PCPMA is primarily attributed to its interaction with serotonin receptors, specifically the 5-HT2C receptor. This receptor is implicated in various neurological processes, including mood regulation and appetite control. Studies have shown that 2-PCPMA acts as an agonist at the 5-HT2C receptor, which can lead to a range of physiological effects:
- Agonistic Activity : The compound exhibits potent agonistic properties at the 5-HT2C receptor, with EC50 values reported as low as 4.7 nM, indicating high potency in activating this receptor compared to other similar compounds .
- Selectivity : Notably, 2-PCPMA demonstrates selectivity over other serotonin receptors (5-HT2A and 5-HT2B), which is crucial for minimizing side effects associated with non-selective agonists .
Structure-Activity Relationship (SAR)
The structural features of 2-PCPMA significantly influence its biological activity. The presence of the methoxy group on the phenyl ring enhances lipophilicity and receptor binding affinity. SAR studies have identified several key modifications that impact potency:
| Compound | Substituent | EC50 (nM) | Selectivity |
|---|---|---|---|
| 2-PCPMA | -OCH3 | 4.7 | High |
| 2-(3-Fluorophenyl)PCMA | -F | 8.0 | Moderate |
| N-Methylated Derivative | -N(CH3) | 23 | High |
These modifications suggest that both electronic and steric factors play a pivotal role in optimizing the compound's activity .
Case Studies and Research Findings
Several studies have investigated the biological activity of 2-PCPMA and related compounds:
- Antipsychotic Potential : A study demonstrated that derivatives of cyclopropylmethylamines, including 2-PCPMA, exhibited antipsychotic-like effects in animal models. The findings suggested that these compounds could modulate dopaminergic pathways alongside serotonergic mechanisms .
- Antimicrobial Activity : Although primarily studied for its neurological effects, preliminary investigations indicated potential antimicrobial properties against various bacterial strains. For instance, compounds structurally related to 2-PCPMA showed significant activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL .
- Neuropharmacological Studies : Research has highlighted the role of cyclopropylmethylamines in alleviating symptoms of anxiety and depression through their action on serotonin receptors. The modulation of these pathways suggests a promising therapeutic avenue for treating mood disorders .
Q & A
Q. What are the optimal synthetic routes for 1-[(2-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of cyclopropylamine derivatives typically involves cyclopropanation via [2+1] cycloaddition or alkylation of pre-formed cyclopropane rings. For example:
- Key Steps :
- Cyclopropane ring formation : Use of trimethylsulfoxonium iodide under basic conditions to generate cyclopropane intermediates .
- Benzylation : Reacting the cyclopropane intermediate with 2-methoxybenzyl chloride in the presence of a base (e.g., KCO) .
- Hydrochloride salt formation : Precipitation with HCl in ethanol, followed by recrystallization (e.g., ethanol/ether) for purity .
- Optimization :
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
-
Analytical Techniques :
-
Stability Testing :
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved across different assays?
Methodological Answer: Contradictions often arise from assay-specific variables:
- Case Study :
- Statistical Approaches :
Q. What computational strategies are effective for predicting the compound’s reactivity and biomolecular interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Docking Studies :
- DFT Calculations :
Q. How can researchers design experiments to elucidate the compound’s metabolic stability in vivo?
Methodological Answer:
- In Vitro Models :
- In Vivo Correlations :
Q. What are the best practices for resolving discrepancies in reported solubility and stability profiles?
Methodological Answer:
- Solubility Testing :
- Stability Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
